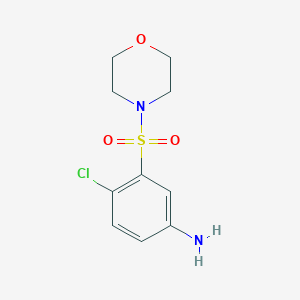

4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-3-morpholin-4-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3S/c11-9-2-1-8(12)7-10(9)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHVNNNCRKMFLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390154 | |

| Record name | 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325724-68-3 | |

| Record name | 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activity of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine, a compound of interest in medicinal chemistry and drug discovery.

Core Properties and Data

This compound is a sulfonamide derivative incorporating a morpholine moiety. Its core characteristics are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-Chloro-3-(morpholine-4-sulfonyl)aniline | N/A |

| CAS Number | 325724-68-3 | [1] |

| Molecular Formula | C₁₀H₁₃ClN₂O₃S | [1] |

| Molecular Weight | 276.7 g/mol | [1] |

| Appearance | Pale yellow solid | [2] |

| Purity | ≥98% | [1] |

| Storage | Room temperature | [1] |

Note: N/A indicates that specific experimental data for this exact compound was not available in the public domain at the time of this report. Data for related compounds, such as 4-chloroaniline, suggests a melting point in the range of 67-73°C and a boiling point around 232°C.[2][3] Solubility is generally low in water and better in organic solvents like ethanol and acetone.[3]

Synthesis and Purification

A plausible synthetic workflow is outlined below:

Caption: A potential synthetic route for this compound.

General Experimental Protocol for Sulfonamide Synthesis:

A common method for the synthesis of aromatic sulfonamides involves the reaction of an appropriately substituted sulfonyl chloride with an amine in the presence of a base.

-

Sulfonylation of the Aromatic Ring: The starting material, a substituted chlorobenzene, would first undergo chlorosulfonation, typically using chlorosulfonic acid, to introduce the sulfonyl chloride group.

-

Reaction with Morpholine: The resulting sulfonyl chloride is then reacted with morpholine in an inert solvent, often in the presence of a base like triethylamine or pyridine, to form the morpholine sulfonamide derivative.

-

Reduction of the Nitro Group: If a nitro group is present on the aromatic ring as a precursor to the amine, it is typically reduced in the final step. Common methods for nitro group reduction include catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or chemical reduction (e.g., using iron powder in the presence of an acid or ammonium chloride).

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.

Biological Activity and Mechanism of Action

While specific biological data for this compound is limited, research on closely related 4-(phenylsulfonyl)morpholine derivatives has shown significant potential in cancer therapy, particularly against triple-negative breast cancer (TNBC).

A study on a series of novel 4-(phenylsulfonyl)morpholine derivatives identified a lead compound, GL24 (4m), which exhibited potent inhibitory activity against MDA-MB-231 cells with a half-maximal inhibitory concentration (IC₅₀) of 0.90 µM.[1] Transcriptomic analysis of cells treated with GL24 revealed the induction of multiple endoplasmic reticulum (ER) stress-dependent tumor-suppressive signaling pathways.

The proposed mechanism of action for these related compounds involves the induction of ER stress, which in turn activates several downstream pathways leading to cell-cycle arrest and apoptosis.[1]

Signaling Pathways Affected by Related Compounds

The following signaling pathways were identified as being significantly perturbed by the 4-(phenylsulfonyl)morpholine derivative GL24:[1]

-

Unfolded Protein Response (UPR): A key ER stress response pathway.

-

p53 Pathway: A critical tumor suppressor pathway involved in cell cycle arrest and apoptosis.

-

G2/M Checkpoint: A crucial cell cycle checkpoint that prevents cells from entering mitosis with damaged DNA.

-

E2F Targets: A group of genes regulated by the E2F transcription factor family, which are critical for cell cycle progression.

The interplay of these pathways ultimately leads to the observed anti-tumor effects.

Caption: Proposed signaling cascade initiated by 4-(phenylsulfonyl)morpholine derivatives.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of standard in vitro assays can be employed.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 for breast cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Caption: A typical workflow for an MTT-based cell viability assay.

Safety and Handling

Based on safety data for the related compound 4-(Morpholine-4-sulfonyl)-aniline, this compound should be handled with care. It may cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, particularly in the area of oncology. While specific experimental data for this molecule is sparse, the information available for closely related analogs suggests a promising avenue for research. Further studies are warranted to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its specific biological activities and mechanisms of action. This guide provides a foundational resource for researchers embarking on the study of this and related compounds.

References

- 1. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 3. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Morpholin-4-yl)-3-(morpholine-4-sulfonyl)aniline [synhet.com]

4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine. Due to the limited availability of published data, this document summarizes the existing information from chemical suppliers and provides a hypothetical synthetic protocol based on established chemical principles for analogous structures. This guide is intended to serve as a foundational resource for research and development activities involving this molecule.

Chemical Structure and IUPAC Name

The compound is an aniline derivative characterized by a chlorine atom and a morpholine-4-sulfonyl group attached to the phenyl ring.

-

Chemical Structure:

(A 2D representation of the chemical structure)

-

IUPAC Name: 4-chloro-3-(morpholin-4-ylsulfonyl)aniline[1]

-

Synonyms: 4-Chloro-3-(morpholinosulfonyl)aniline, 4-Chloro-3-(4-morpholinylsulfonyl)aniline[1]

Physicochemical Properties

Quantitative data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes the available information, primarily from chemical vendor databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O₃S | [1][2] |

| Molecular Weight | 276.74 g/mol | [2] |

| Boiling Point | No data available | [2] |

| Melting Point | No data available | |

| Solubility | No data available | [1] |

| Purity | ≥96% (as supplied by vendors) | [3] |

| Storage Conditions | Inert atmosphere, Room Temperature. For long-term storage, -20°C is recommended. | [1][2] |

| SMILES Code | NC1=CC=C(Cl)C(S(=O)(N2CCOCC2)=O)=C1 | [2] |

| InChIKey | HJHVNNNCRKMFLQ-UHFFFAOYSA-N | [1] |

Experimental Protocols

Hypothetical Synthesis Protocol:

This protocol is representative and has not been experimentally validated for this specific compound. It is based on established methods for the synthesis of related sulfonamides.

Objective: To synthesize this compound.

Reaction Scheme:

-

Chlorosulfonylation of 4-chloroaniline: 4-chloroaniline is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the 3-position.

-

Amination with Morpholine: The resulting 2-chloro-5-aminobenzene-1-sulfonyl chloride is then reacted with morpholine to form the final product.

Materials:

-

4-chloroaniline

-

Chlorosulfonic acid

-

Morpholine

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or other suitable base

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Step 1: Synthesis of 2-chloro-5-aminobenzene-1-sulfonyl chloride

-

In a fume hood, cool a flask containing dichloromethane to 0°C in an ice bath.

-

Slowly add 4-chloroaniline (1 equivalent) to the cooled solvent.

-

To this solution, add chlorosulfonic acid (2-3 equivalents) dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it over crushed ice.

-

Extract the product with dichloromethane. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. This intermediate is often used immediately in the next step.

-

-

Step 2: Synthesis of this compound

-

Dissolve the crude 2-chloro-5-aminobenzene-1-sulfonyl chloride (1 equivalent) in dichloromethane.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Add morpholine (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Stir the reaction for 4-12 hours, monitoring by TLC.

-

Once the reaction is complete, wash the mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

-

Safety Precautions:

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.

Logical and Relational Diagrams

As there is no published information on the signaling pathways or specific biological mechanisms of action for this compound, a diagram illustrating the logical workflow of the proposed synthesis is provided below.

Caption: Hypothetical two-step synthesis workflow for this compound.

Biological Activity and Potential Applications

There is currently no specific data available in the public domain regarding the biological activity, mechanism of action, or potential therapeutic applications of this compound. The presence of the aniline, sulfonamide, and morpholine moieties suggests that this compound could be investigated for a variety of biological activities, as these functional groups are present in many known bioactive molecules. Further research, including in vitro and in vivo screening, is required to elucidate its pharmacological profile.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-3-(morpholine-4-sulfonyl)-aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of the compound 4-Chloro-3-(morpholine-4-sulfonyl)-aniline. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known information with well-established principles of medicinal chemistry to offer reliable estimations of its properties. Detailed experimental protocols for the determination of these key parameters are also provided to facilitate further research and characterization.

Molecular and Physicochemical Profile

4-Chloro-3-(morpholine-4-sulfonyl)-aniline is a substituted aniline derivative incorporating a morpholine sulfonyl moiety. This unique combination of functional groups is of significant interest in medicinal chemistry, particularly in the exploration of novel therapeutic agents. The presence of the chloro, amino, and morpholine sulfonyl groups profoundly influences the compound's electronic, steric, and pharmacokinetic properties.

General Information

| Property | Value |

| IUPAC Name | 4-Chloro-3-(morpholine-4-sulfonyl)aniline |

| CAS Number | 325724-68-3 |

| Molecular Formula | C₁₀H₁₃ClN₂O₃S |

| Molecular Weight | 276.74 g/mol |

| Canonical SMILES | C1COCCN1S(=O)(=O)C2=C(C=C(C=C2)N)Cl |

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of 4-Chloro-3-(morpholine-4-sulfonyl)-aniline. These estimations are derived from the analysis of structurally related compounds, including substituted anilines and morpholine sulfonyl derivatives. It is important to note that these are predicted values and experimental verification is recommended.

| Property | Estimated Value | Rationale for Estimation |

| Melting Point (°C) | 150 - 170 | The presence of a crystalline solid structure due to the aniline and sulfonamide groups suggests a relatively high melting point. For comparison, 4-chloroaniline has a melting point of 72.5°C. The larger and more complex structure of the target molecule would lead to stronger intermolecular forces and thus a higher melting point. |

| Boiling Point (°C) | > 400 (decomposes) | High molecular weight and polarity suggest a high boiling point. However, like many complex organic molecules, it is likely to decompose before boiling at atmospheric pressure. |

| pKa (of the anilinium ion) | 3.0 - 4.0 | The aniline amino group is basic. The presence of two electron-withdrawing groups (chloro and morpholine sulfonyl) on the aromatic ring is expected to significantly decrease the basicity of the aniline nitrogen, resulting in a lower pKa for its conjugate acid compared to aniline (pKa ≈ 4.6). |

| Aqueous Solubility (mg/L) | Low to moderate | The morpholine group is known to enhance solubility. However, the overall molecule is relatively large and contains a hydrophobic chlorophenyl ring, which will limit its aqueous solubility. |

| LogP (Octanol-Water Partition Coefficient) | 2.0 - 3.0 | The molecule possesses both lipophilic (chlorophenyl) and hydrophilic (morpholine, sulfonamide, aniline) moieties. The presence of the chloro group increases lipophilicity, while the other polar groups decrease it. The estimated LogP suggests a moderate lipophilicity, which is often a desirable characteristic for drug candidates. |

Potential Biological Activity and Signaling Pathway

Structurally similar morpholine-sulfonamide derivatives have been investigated as potential kinase inhibitors in the context of anticancer drug discovery. For instance, compounds with a fluoro-substituent at the 4-position of the aniline ring have shown anti-proliferative activity against human breast cancer cell lines and are being explored as potential inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a signaling cascade that promotes cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.

Based on this precedent, it is plausible that 4-Chloro-3-(morpholine-4-sulfonyl)-aniline could act as a kinase inhibitor, potentially targeting the ATP-binding site of a kinase like EGFR.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of 4-Chloro-3-(morpholine-4-sulfonyl)-aniline.

Melting Point Determination

Principle: The melting point of a crystalline solid is a physical property that can be used to identify a compound and assess its purity. A pure compound typically has a sharp melting point range of 0.5-1°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of 4-Chloro-3-(morpholine-4-sulfonyl)-aniline is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Packing the Sample: Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

For an unknown compound, a rapid preliminary heating can be performed to determine an approximate melting range.

-

For a more accurate measurement, heat the sample at a rate of 1-2°C per minute, starting from about 20°C below the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

-

Data Reporting: Report the melting point as a range of temperatures.

Aqueous Solubility Determination

Principle: The solubility of a compound in a particular solvent is the maximum amount of that compound that can dissolve in a given amount of the solvent at a specific temperature.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Chloro-3-(morpholine-4-sulfonyl)-aniline to a vial containing a known volume of deionized water (or a relevant buffer, e.g., phosphate-buffered saline, PBS).

-

Seal the vial and place it in a constant temperature shaker or water bath (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (e.g., the mobile phase for HPLC).

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

-

Calibration: Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve by plotting the HPLC peak area against concentration.

-

Calculation: Use the calibration curve to determine the concentration of the compound in the saturated solution. Express the solubility in mg/L or µg/mL.

pKa Determination by Potentiometric Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a basic compound like an aniline, the pKa of its conjugate acid (the anilinium ion) can be determined by titrating a solution of the compound with a strong acid and monitoring the pH change.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of 4-Chloro-3-(morpholine-4-sulfonyl)-aniline and dissolve it in a suitable co-solvent (e.g., a mixture of methanol and water) if its aqueous solubility is low.

-

Titration:

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Begin stirring the solution.

-

Add small, precise increments of the standardized hydrochloric acid solution from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of acid added.

-

The pKa can be determined from the titration curve. It is the pH at the half-equivalence point (the point where half of the base has been neutralized).

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this curve corresponds to the equivalence point.

-

LogP Determination by Shake-Flask Method

Principle: The octanol-water partition coefficient (P) is a measure of the differential solubility of a compound between two immiscible phases, n-octanol and water. LogP is the logarithm of this coefficient and is a widely used measure of lipophilicity.

Apparatus:

-

Separatory funnel or vials with screw caps

-

Mechanical shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously shaking them together and then allowing the phases to separate.

-

Partitioning:

-

Prepare a stock solution of 4-Chloro-3-(morpholine-4-sulfonyl)-aniline in either the pre-saturated n-octanol or water.

-

Add a known volume of this stock solution to a separatory funnel or vial containing a known volume of the other phase.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.

-

-

Phase Separation:

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

-

Concentration Measurement:

-

Carefully sample both the n-octanol and the aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) using the following formula: P = [Concentration in n-octanol] / [Concentration in water]

-

Calculate LogP: LogP = log₁₀(P)

-

Conclusion

4-Chloro-3-(morpholine-4-sulfonyl)-aniline is a compound with physicochemical properties that suggest its potential as a lead molecule in drug discovery, particularly in the area of oncology. While experimental data for this specific molecule is sparse, this guide provides a solid foundation for its further investigation by offering robust estimations of its key characteristics and detailed protocols for their experimental determination. The hypothesized interaction with kinase signaling pathways provides a rationale for its biological evaluation as a potential therapeutic agent. Further research is warranted to validate these predictions and fully elucidate the pharmacological profile of this interesting molecule.

References

In-Depth Technical Guide: 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine

This technical guide provides a comprehensive overview of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine, a molecule of interest for researchers, scientists, and drug development professionals. Due to the apparent novelty of this specific compound, this document compiles information from closely related analogs to provide a predictive and practical resource.

Chemical Identity and Properties

While a specific CAS number for this compound was not found in a comprehensive search of chemical databases, its molecular structure and properties can be confidently predicted. The compound consists of a phenylamine core substituted with a chloro group and a morpholine-4-sulfonyl group.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O₃S | - |

| Molecular Weight | 276.74 g/mol | [1][2] |

| Appearance | Predicted to be a solid at room temperature | General knowledge of similar compounds |

| pKa | 4.0 - 6.0 (predicted for the aniline amine) | Analogous sulfonamides[3] |

| LogP | 1.5 - 2.5 (predicted) | Analogous sulfonamides |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF | General knowledge of sulfonamides |

Proposed Synthesis Protocol

The synthesis of this compound can be approached through a multi-step process starting from readily available commercial reagents. The following protocol is a proposed route based on established sulfonamide synthesis methodologies.[4]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

-

To a stirred solution of chlorosulfonic acid (3 equivalents), slowly add 2-chloro-1-nitrobenzene (1 equivalent) at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70°C for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-chloro-3-nitrobenzenesulfonyl chloride.

Step 2: Synthesis of 4-(4-Chloro-3-nitrophenylsulfonyl)morpholine

-

Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C and add morpholine (1.2 equivalents) dropwise.

-

Add a base, such as triethylamine or pyridine (1.5 equivalents), to the reaction mixture to scavenge the HCl byproduct.

-

Stir the reaction at room temperature for 12 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Step 3: Reduction to this compound

-

Dissolve 4-(4-Chloro-3-nitrophenylsulfonyl)morpholine (1 equivalent) in ethanol or ethyl acetate.

-

Add a reducing agent, such as tin(II) chloride dihydrate (5 equivalents) or catalytic hydrogenation with palladium on carbon (10 mol%) under a hydrogen atmosphere.

-

If using tin(II) chloride, heat the reaction mixture to 70°C for 3 hours. For catalytic hydrogenation, stir under a balloon of hydrogen at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, if using tin(II) chloride, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. For hydrogenation, filter the catalyst through a pad of Celite.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography to yield this compound.

Quantitative Data from Analogous Compounds

The following table presents quantitative data from structurally related compounds to provide a reference for the potential biological and physicochemical properties of this compound.

Table 2: Data from Structurally Related Sulfonamides

| Compound | Property | Value | Reference |

| Sulfanilamide | pKa | 10.4 | [5] |

| Sulfamethoxazole | pKa₁ (aniline) | 1.7 | [6] |

| Sulfamethoxazole | pKa₂ (sulfonamide) | 5.6 | [6] |

| Furosemide (a chloro-sulfamoyl diuretic) | ClogP | 2.03 | PubChem |

| Indapamide (a chloro-sulfamoyl diuretic) | ClogP | 2.77 | PubChem |

| Various Sulfonamides | Antibacterial Activity (MIC against E. coli) | 16 - >1024 µg/mL | [2] |

Biological Context and Potential Mechanism of Action

Sulfonamide-based compounds are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[7] The primary and most well-known application is as antibacterial agents.

Inhibition of Folic Acid Synthesis

In many bacteria, dihydrofolic acid is an essential precursor for the synthesis of purines and ultimately DNA. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). They mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydrofolic acid and arresting bacterial growth.[2]

The presence of the morpholine group can also influence the compound's pharmacokinetic properties, such as solubility and membrane permeability, which are critical for drug efficacy.[8] Furthermore, some sulfonamides are known to inhibit other enzymes, such as carbonic anhydrases.[7]

Conclusion

References

- 1. EP0462016A1 - Process for the industrial preparation of 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl) benzamide - Google Patents [patents.google.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijpsonline.com [ijpsonline.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Determining the Solubility Profile of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive framework for establishing the solubility profile of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine, a crucial step in the preclinical assessment of this compound. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on the experimental methodology required to generate a robust and reliable solubility profile.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability and therapeutic efficacy. A well-defined solubility profile in various organic solvents is essential for several stages of drug development, including:

-

Formulation Development: Selecting appropriate solvents is key to creating stable and effective dosage forms, whether for oral, parenteral, or topical administration.

-

Purification and Crystallization: Understanding solubility is fundamental to developing efficient methods for purifying the API and obtaining the desired crystalline form.

-

In Vitro and In Vivo Assays: The choice of solvent can significantly impact the results of biological assays. Dimethyl sulfoxide (DMSO) is a common choice for initial screening due to its ability to dissolve a wide range of compounds.[1]

-

Predicting Absorption: Solubility data, particularly in biorelevant media, helps in predicting the in vivo absorption characteristics of a drug candidate.

This compound, as a sulfonamide derivative containing a morpholine ring, presents a molecular structure with both polar and non-polar characteristics, suggesting a varied solubility profile across different organic solvents. The morpholine ring can participate in hydrogen bonding, while the chlorinated phenyl group contributes to its lipophilicity.

Predicted Solubility Characteristics

Based on the functional groups present in this compound, a qualitative prediction of its solubility can be made:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is expected due to the presence of the polar sulfonyl and morpholine groups.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is likely, facilitated by hydrogen bonding with the solvent molecules.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is anticipated due to the overall polarity of the molecule.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be observed.

While these predictions provide a useful starting point, quantitative experimental determination is imperative for accurate formulation and process development.

Experimental Protocol for Determining Equilibrium Solubility

The following is a generalized protocol for determining the equilibrium solubility of this compound in various organic solvents. This method is adapted from established principles of solubility testing for pharmaceutical compounds.

3.1. Materials and Equipment

-

This compound (solid, of known purity)

-

Selected organic solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO), Toluene, Hexane) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

3.2. Experimental Workflow

The general workflow for determining solubility is depicted in the diagram below.

Caption: General workflow for experimental solubility determination.

3.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume of each organic solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to a standard temperature (e.g., 25 °C or 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time to equilibrium should be determined in a preliminary experiment.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot using a chemically resistant syringe filter (e.g., PTFE) to remove any remaining microscopic particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

A standard calibration curve of the compound in the same solvent should be prepared to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of the compound in each solvent, taking into account the dilution factor.

-

Express the results in appropriate units, such as mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the data.

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |

| Methanol | 25 | Experimental Data | Experimental Data |

| Ethanol | 25 | Experimental Data | Experimental Data |

| Acetone | 25 | Experimental Data | Experimental Data |

| Ethyl Acetate | 25 | Experimental Data | Experimental Data |

| Dichloromethane | 25 | Experimental Data | Experimental Data |

| Dimethyl Sulfoxide | 25 | Experimental Data | Experimental Data |

| Toluene | 25 | Experimental Data | Experimental Data |

| Hexane | 25 | Experimental Data | Experimental Data |

Signaling Pathways and Logical Relationships

A search for publicly available information did not identify specific signaling pathways that are directly modulated by this compound. Research in drug discovery often involves screening compounds against a panel of targets to identify their mechanism of action. Should such a mechanism be elucidated, a signaling pathway diagram would be constructed to visualize the molecular interactions.

Conclusion

References

Theoretical Mechanism of Action for 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine: A Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, there is a notable absence of published scientific literature detailing the specific mechanism of action for 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine. This document, therefore, outlines a theoretical framework based on the known biological activities of its constituent chemical moieties—sulfonamides and morpholines—and proposes a comprehensive research workflow to elucidate its precise molecular interactions and signaling pathways.

Introduction and Structural Analysis

This compound is a synthetic organic molecule featuring three key functional groups: a phenylamine core, a morpholine ring, and a sulfonamide linker. The biological and pharmacological activities of such a compound are likely derived from the interplay of these components.

-

Phenylamine Core: A substituted aniline that serves as a versatile scaffold in medicinal chemistry.

-

Sulfonamide Group: A well-established pharmacophore. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS) in microorganisms, thereby blocking folic acid synthesis[1]. In human pharmacology, this group is present in a wide array of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents like Celecoxib[2].

-

Morpholine Ring: A heterocyclic moiety frequently incorporated into drug candidates to enhance physicochemical properties such as solubility, metabolic stability, and blood-brain barrier permeability[3]. The morpholine ring itself can also engage in crucial binding interactions with biological targets and is found in drugs with anticancer and neuroprotective activities[3].

Given these components, this compound could theoretically exhibit a range of activities, from antimicrobial to targeted inhibition of human enzymes.

Postulated Biological Targets and Mechanisms

Based on its structural features, several hypothetical mechanisms of action can be proposed.

As an Antimicrobial Agent

The presence of the sulfonamide group strongly suggests a potential role as an antibacterial agent.

-

Hypothetical Mechanism: The compound may act as a competitive inhibitor of a bacterial enzyme, such as dihydropteroate synthase, which is crucial for folate synthesis. By mimicking the natural substrate, p-aminobenzoic acid (PABA), it could block the metabolic pathway, leading to bacteriostasis[1]. The morpholine and chloro-substituents would modulate the binding affinity and specificity for the enzyme's active site.

As a Modulator of Human Signaling Pathways

Many sulfonamide-containing drugs target human enzymes. The structural similarity to kinase inhibitors or other enzyme-targeted drugs warrants investigation into these areas.

-

Hypothetical Mechanism 1: Kinase Inhibition: The molecule could act as an ATP-competitive inhibitor of protein kinases, which are often implicated in cancer and inflammatory diseases. The phenylamine core could anchor in the adenine-binding region, while the morpholine-sulfonyl group could extend into a solvent-exposed region or a specific sub-pocket.

-

Hypothetical Mechanism 2: Carbonic Anhydrase Inhibition: Aryl sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in pH regulation and fluid balance. The sulfonamide moiety could coordinate with the zinc ion in the enzyme's active site.

-

Hypothetical Mechanism 3: Ion Channel Modulation: The overall structure may allow it to interact with and modulate the activity of various ion channels.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically determine the mechanism of action, a multi-stage experimental approach is necessary. The following workflow outlines the key phases, from initial screening to target validation.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Phase 1: Broad Target Panel Screening (Kinase Panel)

-

Objective: To identify potential protein kinase targets.

-

Methodology:

-

Assay Principle: Utilize a radiometric assay (e.g., HotSpot™) or fluorescence-based assay to measure kinase activity.

-

Procedure:

-

Dispense a panel of recombinant human kinases (e.g., a 400+ kinase panel) into a multi-well plate.

-

Add the test compound (this compound) at a standard concentration (e.g., 10 µM).

-

Initiate the kinase reaction by adding a substrate and ATP (spiked with ³³P-ATP for radiometric assays).

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Terminate the reaction and measure the incorporation of phosphate into the substrate via a filter-binding apparatus and scintillation counting.

-

-

Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (DMSO). Hits are typically defined as >50% inhibition.

-

Phase 3: Biochemical Assays (Surface Plasmon Resonance - SPR)

-

Objective: To quantify the binding affinity and kinetics of the compound to a validated protein target.

-

Methodology:

-

Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip) via amine coupling.

-

Binding Analysis:

-

Prepare a dilution series of this compound in a suitable running buffer.

-

Inject the compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

Record the change in the refractive index at the surface, which is proportional to the mass of bound analyte (measured in Response Units, RU).

-

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

Phase 3: Cell-Based Target Engagement (CETSA)

-

Objective: To confirm that the compound binds to its intended target within a cellular context.

-

Methodology:

-

Treatment: Treat intact cells with the compound at various concentrations or with a vehicle control.

-

Thermal Challenge: Heat the cell lysates to a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.

-

Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.

-

Detection: Quantify the amount of soluble target protein remaining at each temperature using Western Blot or ELISA.

-

Data Analysis: Plot the fraction of soluble protein against temperature to generate a "melting curve." A shift in the melting temperature (Tm) in compound-treated samples indicates target engagement.

-

Quantitative Data Presentation (Hypothetical)

Should experiments yield positive results, data should be structured for clarity. The tables below represent hypothetical outcomes from the proposed experiments.

Table 1: Hypothetical Kinase Inhibition Profile

| Kinase Target | % Inhibition @ 10 µM | IC₅₀ (nM) |

|---|---|---|

| Kinase A | 95% | 75 |

| Kinase B | 88% | 210 |

| Kinase C | 15% | >10,000 |

Table 2: Hypothetical Binding Kinetics (SPR) for Kinase A

| Parameter | Value |

|---|---|

| ka (1/Ms) | 1.2 x 10⁵ |

| kd (1/s) | 9.0 x 10⁻³ |

| KD (nM) | 75 |

Postulated Signaling Pathway Diagram

Assuming the compound is identified as a potent inhibitor of "Kinase A," which is part of a known oncogenic pathway (e.g., the hypothetical "Growth Factor Receptor Pathway"), its mechanism can be visualized.

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, its chemical structure suggests plausible roles as an antimicrobial agent or a targeted inhibitor of human enzymes, such as protein kinases. The comprehensive experimental workflow detailed in this whitepaper provides a robust framework for its characterization. Future research, following these or similar protocols, will be essential to uncover its therapeutic potential and specific molecular interactions.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine, a molecule of interest in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and relevant quantitative data, offering a valuable resource for researchers in drug discovery and development.

Introduction

This compound, with the CAS number 325724-68-3, is a substituted aromatic sulfonamide.[1][2] While the specific discovery and initial synthesis of this exact molecule are not extensively documented in publicly available literature, its structural motifs—a chloroaniline core, a sulfonamide linker, and a morpholine ring—are common in pharmacologically active compounds. The synthesis of such molecules is typically achieved through a multi-step process involving the formation of a sulfonyl chloride intermediate followed by amination and functional group transformations. This guide outlines a highly plausible and well-documented synthetic route based on established chemical principles and analogous reactions found in the scientific literature.

Overall Synthetic Pathway

The most logical and chemically sound approach to the synthesis of this compound involves a three-step process, starting from the readily available o-chloronitrobenzene. The overall workflow is depicted below:

Caption: Overall synthetic route for this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for each step of the synthesis.

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

The initial step involves the chlorosulfonation of o-chloronitrobenzene to produce the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride.

Reaction:

References

Spectroscopic Characterization of 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine. Due to the limited availability of directly measured experimental data for this specific molecule in publicly accessible databases, this document presents a representative guide based on established methodologies for analogous chemical structures. The data herein should be considered illustrative pending empirical verification.

Summary of Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Ar-H |

| ~7.5 | dd | 1H | Ar-H |

| ~7.3 | d | 1H | Ar-H |

| ~5.0 (broad s) | s | 2H | -NH₂ |

| ~3.7 | t | 4H | -N-(CH₂)₂- |

| ~3.0 | t | 4H | -SO₂-(CH₂)₂- |

Predicted for a solution in DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C-NH₂ |

| ~135 | Ar-C-SO₂ |

| ~132 | Ar-C-Cl |

| ~130 | Ar-CH |

| ~120 | Ar-CH |

| ~118 | Ar-CH |

| ~66 | -N-(CH₂)₂- |

| ~46 | -SO₂-(CH₂)₂- |

Predicted for a solution in DMSO-d₆.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium-Strong | N-H stretch (amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1620-1580 | Strong | N-H bend (amine) |

| 1500-1400 | Strong | C=C stretch (aromatic) |

| 1350-1300 | Strong | S=O stretch (asymmetric) |

| 1170-1150 | Strong | S=O stretch (symmetric) |

| 800-700 | Strong | C-Cl stretch |

Predicted for a solid sample (KBr pellet or ATR).

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 276.03 | [M]⁺ (for ³⁵Cl) |

| 278.03 | [M+2]⁺ (for ³⁷Cl) |

| 190.98 | [M - C₄H₈NO]⁺ |

| 86.05 | [C₄H₈NO]⁺ |

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrument Setup: The NMR spectra can be recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[2]

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled spectrum should be acquired. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).[3]

Infrared (IR) Spectroscopy

A common method for solid samples is the KBr pellet technique.[4]

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[4]

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4]

-

-

Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[5] A background spectrum of a blank KBr pellet should be recorded and automatically subtracted from the sample spectrum.[6]

-

Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

For a novel compound like this, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is a suitable technique.

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Separation (LC):

-

Inject the sample onto a suitable LC column (e.g., C18).

-

Elute the compound using a gradient of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

-

Mass Spectrometric Analysis (MS):

-

The eluent from the LC is introduced into the mass spectrometer.

-

For ESI in positive ion mode, typical parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a desolvation gas temperature of 300-400 °C.

-

Acquire full scan mass spectra to determine the molecular ion peak.

-

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.[7]

-

Visualizations

Spectroscopic Characterization Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a new chemical entity.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.

Logical Relationship of Spectroscopic Data for Structure Elucidation

The following diagram illustrates how different spectroscopic techniques provide complementary information for the elucidation of the chemical structure.

Caption: Interrelation of spectroscopic data for structural elucidation.

References

The Diverse Biological Landscape of Morpholine-Containing Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the morpholine nucleus into sulfonamide scaffolds has given rise to a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of morpholine-containing sulfonamides, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. The inherent physicochemical properties of the morpholine ring, such as improved water solubility and metabolic stability, make it a valuable moiety in drug design, enhancing the pharmacokinetic profiles of sulfonamide-based agents.[1]

Anticancer Activity

Morpholine-containing sulfonamides have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

One of the primary targets for this class of compounds is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in various cancers.[2] Morpholine-containing sulfonamides have been designed as potent inhibitors of PI3K isoforms.[3][4] By blocking this pathway, these compounds can induce apoptosis and inhibit cell growth.

Another significant target is carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and CA XII.[5][6][7] These enzymes play a crucial role in maintaining the pH balance in the tumor microenvironment, contributing to tumor growth and metastasis. Inhibition of these isoforms by morpholine-containing sulfonamides represents a targeted approach to cancer therapy.[5][6]

Furthermore, some derivatives have been shown to inhibit other kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs).[8]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative morpholine-containing sulfonamides against various cancer cell lines.

| Compound | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |

| ZSTK474 Analog (6a) | - | PI3Kα Enzyme Assay | 0.0099 | [3] |

| ZSTK474 Analog (6b) | - | PI3Kα Enzyme Assay | 0.0037 | [3] |

| ZSTK474 Analog (6r) | A375 (Melanoma) | Cell Viability | Not Specified | [3] |

| D54 (Glioblastoma) | Cell Viability | Not Specified | [3] | |

| SET-2 (Megakaryoblastic Leukemia) | Cell Viability | Not Specified | [3] | |

| ZSTK474 Analog (6s) | A375 (Melanoma) | Cell Viability | Not Specified | [3] |

| D54 (Glioblastoma) | Cell Viability | Not Specified | [3] | |

| SET-2 (Megakaryoblastic Leukemia) | Cell Viability | Not Specified | [3] | |

| Quinoline-Sulfonamide (11c) | MDA-MB-231 (Breast) | MTT Assay | Not Specified | [6] |

| MCF-7 (Breast) | MTT Assay | Not Specified | [6] | |

| Quinoline-Sulfonamide (13b) | MDA-MB-231 (Breast) | MTT Assay | Not Specified | [6] |

| MCF-7 (Breast) | MTT Assay | Not Specified | [6] | |

| Coumarin Sulfonamide (78a) | MCF-7 (Breast) | Not Specified | 10.95 | [9] |

| Coumarin Sulfonamide (78b) | MCF-7 (Breast) | Not Specified | 10.62 | [9] |

Experimental Protocols: Anticancer Assays

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the morpholine-containing sulfonamide, typically in a serial dilution. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated cells for a specified period, generally 24 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. PI3K/Akt Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on PI3K/Akt kinase activity.

-

Reagent Preparation: Prepare assay buffer, purified recombinant PI3K/Akt enzyme, substrate (e.g., a specific peptide), and ATP.

-

Compound Dilution: Prepare serial dilutions of the test compound.

-

Assay Reaction: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ADP production, or immunoassays (e.g., ELISA) with phosphorylation-specific antibodies.

-

Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.

Signaling Pathway Visualization

Caption: The PI3K/Akt signaling pathway and its inhibition by morpholine-containing sulfonamides.

Antibacterial Activity

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of new drug candidates.[10] The incorporation of a morpholine ring can enhance the antibacterial spectrum and potency of these compounds. The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5][11][12][13] By blocking this pathway, sulfonamides prevent the synthesis of nucleotides and subsequent DNA replication, leading to a bacteriostatic effect.[12]

Quantitative Antibacterial Activity Data

The following table summarizes the in vitro antibacterial activity of representative morpholine-containing sulfonamides.

| Compound | Bacterial Strain | Assay Type | MIC (µg/mL) | Reference |

| 4-(Phenylsulfonyl)morpholine | Escherichia coli | Microdilution | ≥1024 | [11][14] |

| Staphylococcus aureus | Microdilution | ≥1024 | [11][14] | |

| Pseudomonas aeruginosa | Microdilution | ≥1024 | [11][14] | |

| 4-(Phenylsulfonyl)morpholine + Amikacin | P. aeruginosa 03 | Microdilution | 39.06 (Amikacin MIC reduced from 312.5) | [11][14][15] |

| N-(4-(4-Methylbenzene-1-sulfonyl)morpholine) | Bacillus subtilis | Not Specified | Moderately Active | [16] |

| Salmonella typhi | Not Specified | Moderately Active | [16] | |

| Hybrid Quinoline-Sulfonamide Cadmium (II) Complex | Staphylococcus aureus ATCC25923 | Not Specified | 0.1904 | [13] |

| Escherichia coli ATCC25922 | Not Specified | 6.09 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the morpholine-containing sulfonamide in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).

Mechanism Visualization

Caption: Inhibition of bacterial folic acid synthesis by morpholine-containing sulfonamides.

Antifungal Activity

The morpholine moiety is a well-known pharmacophore in antifungal drugs. When combined with a sulfonamide group, it can lead to compounds with potent and broad-spectrum antifungal activity. A key mechanism of action for some morpholine-containing antifungals is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of representative morpholine-containing compounds.

| Compound | Fungal Strain | Assay Type | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Sila-Morpholine Analogue (24) | Candida albicans ATCC 24433 | Microdilution | Not Specified | Not Specified | [14] |

| Candida glabrata NCYC 388 | Microdilution | Not Specified | Not Specified | [14] | |

| Cryptococcus neoformans ATCC 34664 | Microdilution | Not Specified | Not Specified | [14] | |

| Aspergillus niger ATCC 10578 | Microdilution | Not Specified | Not Specified | [14] | |

| Hybrid Quinoline-Sulfonamide Cadmium (II) Complex | Candida albicans ATCC10231 | Not Specified | 0.1904 | Not Specified | [13] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the MIC and minimum fungicidal concentration (MFC) of a compound against fungal pathogens.

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a suitable medium (e.g., RPMI-1640) in a 96-well plate.

-

Inoculation: Inoculate the wells with the fungal suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration that causes a significant inhibition of fungal growth compared to the growth control.

-

MFC Determination: To determine the MFC, subculture aliquots from wells showing no visible growth onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.

Antiviral Activity

Morpholine-containing sulfonamides have also demonstrated potential as antiviral agents, with activity reported against a variety of viruses.[17] Their mechanisms of action can vary depending on the virus and the specific compound structure, and may include inhibition of viral entry, replication, or release.

Experimental Protocols: Antiviral Assays

1. Plaque Reduction Assay

This is a standard method to evaluate the ability of a compound to inhibit the replication of lytic viruses.

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus Infection: Infect the cell monolayer with a known amount of virus that produces a countable number of plaques.

-

Compound Treatment: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where cells have been lysed.

-

Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value (the concentration that reduces the number of plaques by 50%).

2. Neuraminidase Inhibition Assay

This assay is specific for influenza viruses and measures the inhibition of the neuraminidase enzyme, which is crucial for viral release.

-

Reagent Preparation: Prepare a fluorescent substrate (e.g., MUNANA), assay buffer, and serial dilutions of the test compound.

-

Enzyme Reaction: Incubate the influenza virus (as the source of neuraminidase) with the test compound.

-

Substrate Addition: Add the fluorescent substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the mixture to allow for enzymatic cleavage of the substrate.

-

Fluorescence Measurement: Stop the reaction and measure the fluorescence of the released product.

-

Data Analysis: Calculate the percentage of neuraminidase inhibition and determine the IC50 value.

Anti-inflammatory Activity

Certain morpholine-containing sulfonamides exhibit anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[18][19] By inhibiting these enzymes, these compounds can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Quantitative Anti-inflammatory Activity Data

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Chromone-Sulfonamide (4c) | COX-1 | In vitro | 4.909 | [19] |

| COX-2 | In vitro | 3.289 | [19] | |

| Chromone-Sulfonamide (5b) | COX-1 | In vitro | Not Specified | [19] |

| COX-2 | In vitro | Not Specified | [19] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Reagent Preparation: Prepare purified COX-2 enzyme, arachidonic acid (substrate), and a detection reagent (e.g., a fluorometric probe).

-

Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the test compound.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Detection: Monitor the production of prostaglandins, either directly or indirectly through the detection of a reaction byproduct using a colorimetric or fluorometric method.

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Synthesis of Morpholine-Containing Sulfonamides

A common synthetic route to N-substituted morpholine sulfonamides involves the reaction of an appropriate amine with morpholine-4-sulfonyl chloride.

Synthesis of Morpholine-4-sulfonyl Chloride

-

Reaction: Morpholine is reacted with sulfuryl chloride in an appropriate solvent like dichloromethane.

-

Base: A base, such as triethylamine, is used to neutralize the HCl generated during the reaction.

-

Purification: The product is typically purified by extraction and distillation.[17][20]

General Synthesis of N-Aryl-4-morpholinesulfonamides

-

Reaction: Aniline or a substituted aniline is reacted with morpholine-4-sulfonyl chloride in a suitable solvent (e.g., pyridine or dichloromethane).

-

Conditions: The reaction is often carried out at room temperature or with gentle heating.

-

Work-up and Purification: The reaction mixture is worked up by washing with acid and base to remove unreacted starting materials and byproducts. The final product is often purified by recrystallization or column chromatography.

Caption: A general synthetic workflow for N-aryl-4-morpholinesulfonamides.

Conclusion

The amalgamation of the morpholine ring with the sulfonamide pharmacophore has proven to be a highly fruitful strategy in medicinal chemistry, yielding compounds with a remarkable diversity of biological activities. This technical guide has provided a comprehensive overview of the anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory potential of this chemical class, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and synthetic routes. The continued exploration of the structure-activity relationships within this class of compounds holds significant promise for the development of novel and effective therapeutic agents for a wide range of diseases. Further research, including in vivo studies and clinical trials, will be crucial to fully elucidate the therapeutic potential of morpholine-containing sulfonamides.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 11. benchchem.com [benchchem.com]

- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 13. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity [mdpi.com]

- 14. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 17. MORPHOLINE-4-SULFONYL CHLORIDE | 1828-66-6 [chemicalbook.com]

- 18. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. MORPHOLINE-4-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

role of chloroaniline sulfonamide derivatives in drug discovery

An In-depth Technical Guide to the Role of Chloroaniline Sulfonamide Derivatives in Drug Discovery

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. When incorporated with a chloroaniline moiety, these derivatives exhibit a remarkable spectrum of biological activities, positioning them as privileged scaffolds in modern drug discovery. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of chloroaniline sulfonamide derivatives. It details their roles as antibacterial, anticancer, and enzyme-inhibiting agents, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction